

A Technical Guide to 4-Chloro-1-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2-fluorotoluene

Cat. No.: B1349765

[Get Quote](#)

Document ID: TGU-CFMB-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Nomenclature

This technical guide provides an in-depth overview of 4-chloro-1-fluoro-2-methylbenzene, a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. Due to the rotational symmetry of the benzene ring and IUPAC naming conventions that prioritize the principal group (in this case, the methyl group of toluene), this compound is most commonly referred to by its preferred IUPAC name, 4-chloro-2-fluoro-1-methylbenzene, or its common name, 4-chloro-2-fluorotoluene. To ensure absolute clarity, this document will refer to the compound by its Chemical Abstracts Service (CAS) number: 452-75-5.

This molecule serves as a key intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.^[1] Its utility stems from the unique physicochemical properties imparted by the chlorine and fluorine substituents, which can enhance reactivity and modulate the biological activity of derivative compounds.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of a compound are fundamental to its application in research and development.

Physicochemical Data

The key quantitative properties of 4-chloro-2-fluorotoluene (CAS 452-75-5) are summarized in the table below. This data is essential for reaction planning, safety assessments, and purification processes.

Property	Value	Source(s)
IUPAC Name	4-chloro-2-fluoro-1-methylbenzene	[2]
Common Name	4-Chloro-2-fluorotoluene	[1] [3]
CAS Number	452-75-5	[2] [3] [4] [5]
Molecular Formula	C ₇ H ₆ ClF	[1] [5]
Molecular Weight	144.57 g/mol	[1] [5] [6]
Appearance	Colorless to light yellow liquid	[1] [2]
Boiling Point	158 °C (at 743 mmHg)	[1] [2] [3] [4]
Density	1.186 g/mL at 25 °C	[3] [7]
Refractive Index (n ₂₀ /D)	1.498	[1] [3] [4]
Flash Point	51 °C (123.8 °F) - closed cup	[2]
InChI Key	MKFCYQTVSDCXAQ-UHFFFAOYSA-N	[2]

Spectroscopic Data Summary

Spectroscopic analysis is critical for structure confirmation and purity assessment. While raw spectra are best viewed in dedicated databases, the expected characteristics are summarized below.

Spectroscopy Type	Data Summary / Reference
¹ H NMR	The spectrum will exhibit signals corresponding to the aromatic protons (complex multiplets) and a singlet for the methyl (CH_3) group protons. A representative spectrum is available for viewing at ChemicalBook.[8]
¹³ C NMR	The spectrum will show distinct signals for the seven carbon atoms, with chemical shifts influenced by the attached halogen and methyl groups.
FT-IR	The infrared spectrum displays characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-F and C-Cl bond vibrations.[6]
Mass Spectrometry	The mass spectrum shows a molecular ion peak (M^+) at $m/z \approx 144$, with a characteristic M+2 isotope pattern (approximately 3:1 ratio) due to the presence of the ^{35}Cl and ^{37}Cl isotopes.[6]

Synthesis and Manufacturing

The primary route for synthesizing 4-chloro-2-fluorotoluene involves a diazotization-fluorination sequence, often a variation of the Schiemann reaction, starting from a substituted aniline.

Synthetic Pathway Overview

A common and scalable industrial method begins with 5-chloro-2-aminotoluene. This starting material undergoes diazotization followed by thermal decomposition in the presence of a fluoride source to yield the final product. This multi-step process requires precise control of temperature and reaction conditions to ensure high yield and purity.

[Click to download full resolution via product page](#)

Fig. 1: Generalized workflow for the synthesis of 4-chloro-2-fluorotoluene.

Experimental Protocol (Example)

The following protocol is an illustrative example based on patented synthesis methods and should be adapted and performed with rigorous safety precautions by qualified personnel.[9]

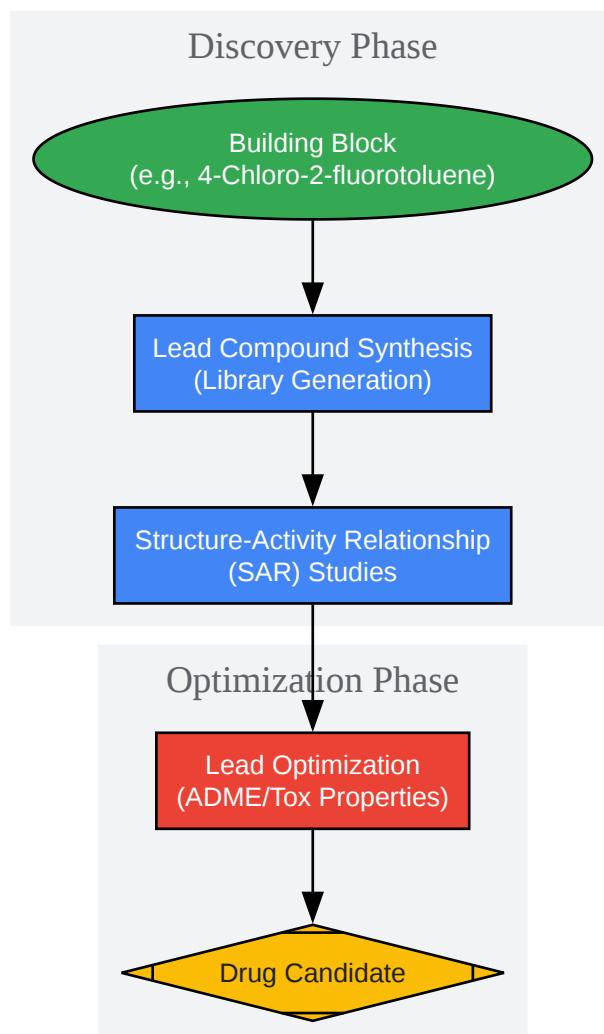
- Objective: To synthesize 4-chloro-2-fluorotoluene from 5-chloro-2-aminotoluene.
- Reagents: 5-chloro-2-aminotoluene, Anhydrous Hydrofluoric Acid (HF), Sodium Nitrite (NaNO_2), Sulfuric Acid.

Procedure:

- Salification: In a suitable reactor, anhydrous hydrofluoric acid is cooled to between 5-7 °C. 5-chloro-2-aminotoluene is added dropwise at a controlled rate to maintain the temperature, forming the corresponding amine salt. The mixture is allowed to react for 1-3 hours after addition is complete.[9]
- Diazotization: The mixture is further cooled, and solid sodium nitrite is added in portions. The temperature is strictly controlled to remain between -5 °C and 15 °C during this exothermic step to form the intermediate diazonium salt.[9]
- Thermal Decomposition: The reactor temperature is then slowly and programmatically raised. A typical protocol involves raising the temperature from 0 °C to 80 °C over several hours. This controlled heating causes the decomposition of the diazonium salt, releasing N_2 gas and forming the C-F bond.[9]
- Work-up and Purification: After decomposition is complete, the reaction mixture is cooled. The organic layer is separated from the spent acid. The crude product is washed with a dilute alkaline solution for neutralization and then purified via distillation to yield the final 4-chloro-2-fluorotoluene product.[9]

Applications in Drug Discovery and Development

Halogenated compounds, particularly those containing fluorine and chlorine, are of paramount importance in modern medicinal chemistry. 4-chloro-2-fluorotoluene serves as a valuable building block for introducing a specifically substituted phenyl ring into potential drug candidates.


Role as a Fluorinated Building Block

The strategic incorporation of fluorine atoms into a drug molecule is a widely used strategy to enhance its pharmacological profile. Fluorine can significantly alter key properties:[10]

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that site, thereby increasing the drug's half-life.
- **Lipophilicity:** Fluorine substitution increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.
- **Binding Affinity:** The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing the drug's potency.

Strategic Importance in Synthesis

4-chloro-2-fluorotoluene provides a scaffold with multiple, distinct reaction sites. The remaining hydrogen atoms on the aromatic ring can be targeted for further electrophilic substitution, while the methyl group can be functionalized, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. This versatility makes it a sought-after intermediate for synthesizing active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1]

[Click to download full resolution via product page](#)

Fig. 2: Role of chemical building blocks in the drug discovery pipeline.

Safety and Handling

4-chloro-2-fluorotoluene is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

- GHS Hazard Classification:
 - Flammable Liquid: Category 3[6]

- Skin Irritation: Category 2[6]
- Serious Eye Irritation: Category 2[6]
- Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[6]
- Key Precautionary Statements:
 - Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[4]
 - Wear protective gloves, protective clothing, eye protection, and face protection.
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
 - Store in a well-ventilated place. Keep container tightly closed.
- Storage and Disposal:
 - Store in a cool, dry, well-ventilated area away from incompatible substances.
 - Disposal must be in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

4-chloro-1-fluoro-2-methylbenzene (CAS 452-75-5) is a versatile and valuable chemical intermediate. Its well-defined physicochemical properties, established synthetic pathways, and the strategic advantages conferred by its halogen substituents make it a crucial building block in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective application in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. parchem.com [parchem.com]
- 4. 452-75-5 Cas No. | 4-Chloro-2-fluorotoluene | Matrix Scientific [matrixscientific.com]
- 5. scbt.com [scbt.com]
- 6. 4-Chloro-2-fluorotoluene | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. matrixscientific.com [matrixscientific.com]
- 8. 4-Chloro-2-fluorotoluene(452-75-5) 1H NMR spectrum [chemicalbook.com]
- 9. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google Patents [patents.google.com]
- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 4-Chloro-1-fluoro-2-methylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349765#iupac-name-4-chloro-1-fluoro-2-methylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com